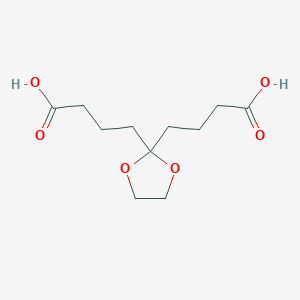
4,4'-(1,3-Dioxolane-2,2-diyl)dibutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid is an organic compound featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid typically involves the reaction of dibromobutane with diethyl methylmalonate. The process includes several steps:
Formation of the Intermediate: Dibromobutane reacts with diethyl methylmalonate under basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dioxolane ring.
Hydrolysis: The final step involves hydrolysis to yield 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
化学反应分析
Types of Reactions: 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of polymers and other materials with specific properties
作用机制
The mechanism by which 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid exerts its effects involves interactions with molecular targets and pathways. The dioxolane ring can act as a reactive site, facilitating various chemical transformations. The specific pathways and targets depend on the context in which the compound is used, such as in organic synthesis or biological systems .
相似化合物的比较
2,2’-(1,3-Dioxolane-2,2-diyl)diethanol: This compound features a similar dioxolane ring but with different substituents.
1,3-Dioxolane-4,4-diacetic acid, 5-oxo-: Another compound with a dioxolane ring, but with additional functional groups.
Uniqueness: 4,4’-(1,3-Dioxolane-2,2-diyl)dibutanoic acid is unique due to its specific structural arrangement and the presence of the dibutanoic acid moiety.
属性
CAS 编号 |
5694-93-9 |
|---|---|
分子式 |
C11H18O6 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
4-[2-(3-carboxypropyl)-1,3-dioxolan-2-yl]butanoic acid |
InChI |
InChI=1S/C11H18O6/c12-9(13)3-1-5-11(16-7-8-17-11)6-2-4-10(14)15/h1-8H2,(H,12,13)(H,14,15) |
InChI 键 |
XJPKKYMQLMCBOX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CCCC(=O)O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


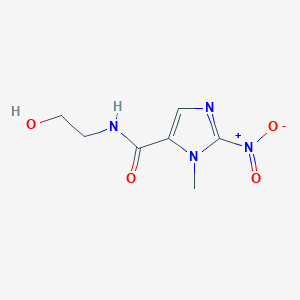
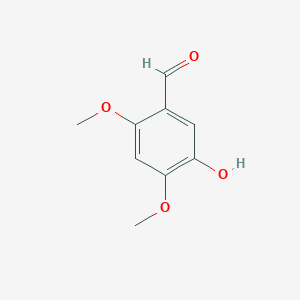
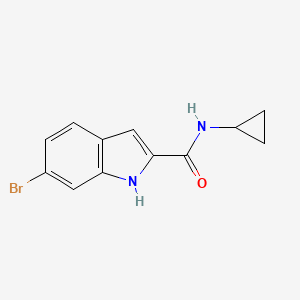
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
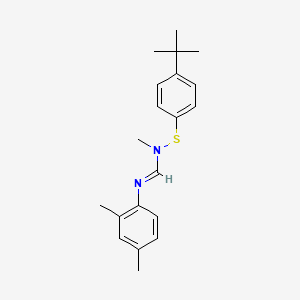
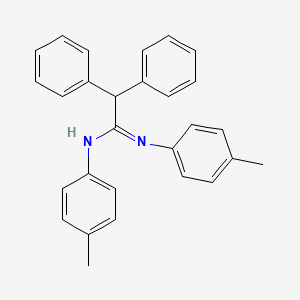
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)


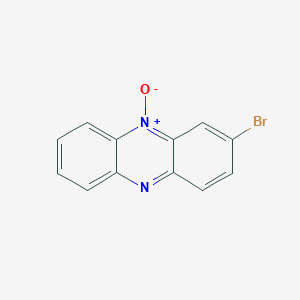
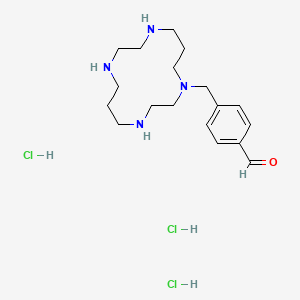
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
